AChE Inhibitory Potency: Chlorpyrifos Oxon vs. Paraoxon (Bimolecular Rate Constants)
Chlorpyrifos oxon (CPO) exhibits substantially higher bimolecular rate constants (ki) for the inhibition of acetylcholinesterase (AChE) compared to paraoxon (PO), the active metabolite of parathion. For recombinant human AChE (rH AChE), CPO demonstrates a ki of 9.3 × 10⁶ M⁻¹ min⁻¹, whereas paraoxon exhibits a ki of 7.0 × 10⁵ M⁻¹ min⁻¹, representing an approximately 13-fold greater inhibitory potency for CPO [1]. This difference is consistent across species; in rat brain AChE, the ki for CPO is 0.206 ± 0.018 nM⁻¹ h⁻¹, compared to 0.0216 nM⁻¹ h⁻¹ for PO, a 9.5-fold difference [2]. The higher association constant (KA) of CPO compared to PO, rather than differences in the phosphorylation constant (kp), suggests that the enhanced potency of CPO stems from more favorable initial binding to the AChE active site [3].
| Evidence Dimension | Bimolecular rate constant (ki) for AChE inhibition |
|---|---|
| Target Compound Data | 9.3 × 10⁶ M⁻¹ min⁻¹ (rH AChE); 0.206 nM⁻¹ h⁻¹ (rat brain AChE) |
| Comparator Or Baseline | Paraoxon: 7.0 × 10⁵ M⁻¹ min⁻¹ (rH AChE); 0.0216 nM⁻¹ h⁻¹ (rat brain AChE) |
| Quantified Difference | Approximately 13-fold higher (rH AChE); 9.5-fold higher (rat brain AChE) |
| Conditions | In vitro enzyme kinetics; recombinant human AChE and rat brain homogenate AChE; 25°C |
Why This Matters
This quantified potency difference directly impacts the selection of appropriate positive controls and standards in in vitro neurotoxicity assays and dictates the concentration ranges required for accurate risk assessment modeling.
- [1] Amitai, G., Moorad, D., Adani, R., & Doctor, B. P. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical Pharmacology, 56(3), 293-299. View Source
- [2] Kousba, A. A., Sultatos, L. G., Poet, T. S., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: Potential role of a peripheral binding site. Toxicological Sciences, 80(2), 239-248. View Source
- [3] Carr, R. L., & Chambers, J. E. (1996). Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon. Toxicology and Applied Pharmacology, 139(2), 365-373. View Source
